2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate involves several steps. One common method includes the reaction of 2-methylbenzothiohydrazide with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Scientific Research Applications
2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methylbenzothiohydrazide 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
2-Methylbenzothiohydrazide: Lacks the trifluoroacetate group, which may result in different chemical properties and reactivity.
Benzothiohydrazide derivatives: These compounds may have varying substituents on the benzene ring, leading to differences in their chemical behavior and applications.
Properties
Molecular Formula |
C10H11F3N2O2S |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H10N2S.C2HF3O2/c1-6-4-2-3-5-7(6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7) |
InChI Key |
QZNHZBMHUCMZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S)NN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.